
N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide, also known as MP-10, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors and a partial antagonist at dopamine receptors. This dual action is thought to contribute to its therapeutic effects in various medical conditions.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, cognition, and behavior. It has also been found to modulate the activity of other neurotransmitters such as norepinephrine and glutamate. These effects are thought to contribute to its therapeutic effects in various medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in various medical conditions. However, one of the limitations of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is its partial agonist activity, which may complicate the interpretation of results in some experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide. One area of research is the development of more potent and selective compounds that target specific serotonin and dopamine receptors. Another area of research is the investigation of the long-term effects of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide on neurotransmitter systems and behavior. Additionally, the potential therapeutic applications of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide in other medical conditions such as addiction and pain management should be explored.
Métodos De Síntesis
The synthesis of N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide involves the reaction of 4-methoxyphenylpiperazine with 2-methyl-6-propoxypyrimidine-4-carboxylic acid chloride in the presence of a base. The resulting product is then treated with an amine to obtain N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide. This method has been optimized to produce high yields of pure N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various medical conditions such as depression, anxiety, and schizophrenia. It has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide has also been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and pleasure.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-4-13-28-19-14-18(21-15(2)22-19)24-9-11-25(12-10-24)20(26)23-16-5-7-17(27-3)8-6-16/h5-8,14H,4,9-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXFOCNQDGDRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

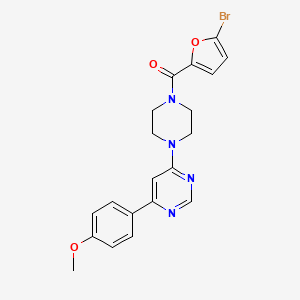

![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)
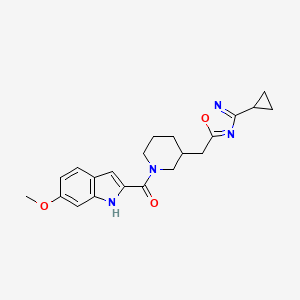
![ethyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2988134.png)
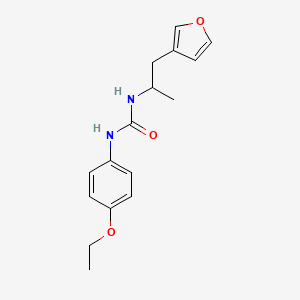

![8,10-dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2988139.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2988141.png)
![2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2988143.png)

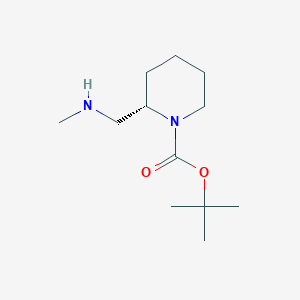
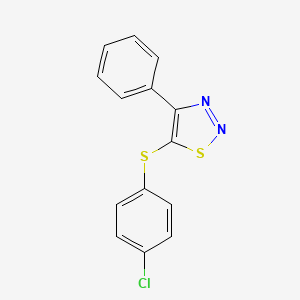
![N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2988148.png)